REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([SH:8])=[CH:4][CH:3]=1.[H-].[Na+].I[CH2:12][C:13]([CH3:16])([CH3:15])[CH3:14]>CN(C=O)C>[CH3:12][C:13]([CH3:16])([CH3:15])[CH2:14][S:8][C:5]1[CH:6]=[CH:7][C:2]([CH3:1])=[CH:3][CH:4]=1 |f:1.2|
|
Name
|
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
CC1=CC=C(C=C1)S
|
Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
435 mg
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
1.93 mL
|
Type
|
reactant
|
Smiles
|
ICC(C)(C)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
stir the mixture under nitrogen atmosphere for 15 mm
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
warm to room temperature
|
Type
|
STIRRING
|
Details
|
stir overnight
|
Duration
|
8 (± 8) h
|
Type
|
EXTRACTION
|
Details
|
Add water and extract the aqueous phase twice with EtOAc
|
Type
|
WASH
|
Details
|
Wash the combined organic extracts twice with iced-water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dry over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
CONCENTRATION
|
Details
|
concentrate in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
CC(CSC1=CC=C(C=C1)C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.476 g | |
YIELD: PERCENTYIELD | 63% | |
YIELD: CALCULATEDPERCENTYIELD | 62.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |